N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 4-methylphenyl group at position 2, a ketone at position 3, and a furan-2-ylmethyl carboxamide at position 6. This structure combines a rigid polycyclic framework with polar and aromatic substituents, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c1-14-4-7-16(8-5-14)27-23(29)19-13-24-20-9-6-15(11-18(20)21(19)26-27)22(28)25-12-17-3-2-10-30-17/h2-11,13,26H,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXIRNAZHJLTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the furan-2-ylmethyl precursor, followed by the formation of the pyrazoloquinoline core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the pyrazoloquinoline core can be reduced to form alcohol derivatives.
Substitution: The furan and pyrazoloquinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate furan and pyrazoloquinoline frameworks. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds. For example, the compound's molecular formula is identified as C24H24N2O3, with a molecular weight of approximately 396.46 g/mol .
Antimicrobial Properties
Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing pyrazoloquinoline structures have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in these compounds enhances their biological activity by increasing their interaction with microbial targets .
Anticancer Activity
The anticancer potential of pyrazoloquinoline derivatives has been a focal point in recent studies. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the disruption of cell cycle progression. For instance, certain derivatives have been reported to target specific pathways involved in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide. Modifications at specific positions on the pyrazoloquinoline scaffold can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antimicrobial potency |
| Alkyl substitutions | Enhanced anticancer effects |
| Aromatic ring variations | Altered selectivity for cancer cells |
Case Studies
Several case studies highlight the practical applications of this compound:
- Antimicrobial Screening : A study screened a series of pyrazoloquinoline derivatives for antimicrobial activity against various pathogens. The results indicated that compounds similar to this compound exhibited promising activity against resistant strains .
- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that specific modifications to the compound's structure improved its ability to inhibit cell growth and induce apoptosis in malignant cells .
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
*Estimated based on structural analogs.
Core Structure Variations
- Pyrazoloquinoline vs.
- Hexahydroquinoline Derivatives: Saturated cores (e.g., in ) reduce rigidity, which may affect binding specificity but improve metabolic stability.
Substituent Effects
- Furan vs. Piperazinyl Groups : The furan-2-ylmethyl carboxamide in the target compound introduces a smaller, electron-rich heterocycle compared to BF23495’s piperazinyl acetamide, which may reduce off-target interactions .
- 4-Methylphenyl vs.
Research Findings and Implications
Pharmacological Potential
ADMET Considerations
Biological Activity
N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Molecular Formula : C22H19N3O4
Molecular Weight : 389.4 g/mol
IUPAC Name : N-(furan-2-ylmethyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
InChI Key : AZEBMSLKWAUHHS-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Topoisomerase Inhibition : The compound has shown significant inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to the prevention of cancer cell proliferation by inducing DNA damage and apoptosis in cancer cells .
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it displayed a GI50 (growth inhibition) value below 8 µM in multiple assays against cancer cell lines such as ACHN and PC-3 .
Biological Activity Data
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| ACHN | < 8 | Topoisomerase IIα inhibition |
| HCT116 | 0.39 ± 0.06 | Aurora-A kinase inhibition |
| MCF-7 | 0.46 ± 0.04 | Cytotoxicity through DNA interaction |
Case Studies and Research Findings
- Study on Pyrazolo[4,3-f]quinoline Derivatives : A series of derivatives related to pyrazolo[4,3-f]quinoline were synthesized and screened for anticancer activity. Among them, compounds structurally similar to N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3-oxo exhibited notable cytotoxicity against gastric cancer cell lines (NUGC-3) with significant growth inhibition observed .
- Mechanistic Insights : Research has indicated that the compound may also influence apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins and caspases, further supporting its potential as an anticancer agent .
Synthesis Methods
The synthesis of N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3-oxo involves several critical steps:
- Formation of the Pyrazoloquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Furan Ring Introduction : The furan moiety is introduced via acylation reactions.
- Amide Bond Formation : The final step involves coupling the furan derivative with the pyrazoloquinoline core using coupling reagents like EDCI or DCC.
Q & A
Basic: What synthetic methodologies are recommended for constructing the pyrazoloquinoline core of this compound?
The pyrazoloquinoline scaffold can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates . Key steps include:
- Cyclization : Optimize Pd(OAc)₂ catalyst loading (5–10 mol%) and reaction temperature (80–100°C) in DMF.
- Reductive Conditions : Use ammonium formate as a hydrogen donor to reduce nitro intermediates.
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) for isolating the core structure.
Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- 1H/13C NMR : Analyze aromatic proton environments (e.g., furan methyl at δ ~4.8 ppm, pyrazoloquinoline protons at δ 7.5–8.3 ppm) and carbonyl signals (δ ~170 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (3-oxo group at ~1680 cm⁻¹) and carboxamide N–H bending (~3300 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₁₈N₃O₃: 384.1348) .
Basic: How to design preliminary biological activity assays for this compound?
- Target Selection : Prioritize kinases or enzymes with quinoline-binding pockets (e.g., PI3K or topoisomerases) based on structural analogs .
- In Vitro Assays : Use fluorescence-based ATPase assays (IC₅₀ determination) or cell viability tests (MTT assay) at 1–100 µM concentrations.
- Controls : Include reference inhibitors (e.g., staurosporine) and solvent-only blanks .
Advanced: How to resolve contradictions in bioactivity data across different studies?
- Dose-Response Analysis : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free conditions).
- Metabolic Interference : Test for cytochrome P450 interactions using liver microsomes .
- Structural Validation : Confirm batch purity via HPLC (>95%) and compare crystallographic data (e.g., unit cell parameters from single-crystal XRD) .
Advanced: What computational strategies predict the compound’s target binding modes?
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3LCS for kinase targets). Focus on hydrogen bonding between the carboxamide and catalytic lysine residues.
- Pharmacophore Modeling : Map hydrophobic (4-methylphenyl), hydrogen-bond acceptor (3-oxo group), and π-π stacking (furan) features .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 50 ns) using GROMACS .
Advanced: How to address poor aqueous solubility in preclinical studies?
- Co-Solvent Systems : Test DMSO/PEG 400 (1:4 v/v) or β-cyclodextrin inclusion complexes.
- Prodrug Design : Introduce phosphate esters at the 8-carboxamide group for enhanced solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm, PDI < 0.2) .
Advanced: What crystallographic methods validate the 3D conformation of this compound?
- Single-Crystal XRD : Grow crystals via slow evaporation (DMF/ethanol, 1:2). Confirm triclinic P1 space group with Z = 2 and unit cell parameters (a = 8.414 Å, b = 11.567 Å, c = 11.838 Å) .
- Puckering Analysis : Use Cremer-Pople parameters to assess pyrazoloquinoline ring distortion (θ < 10° indicates planar geometry) .
Advanced: How to optimize substituents for improved metabolic stability?
- SAR Studies : Replace the furan-2-ylmethyl group with thiophene or pyridine analogs to reduce CYP3A4-mediated oxidation .
- Isotope Labeling : Introduce deuterium at benzylic positions (C-D bonds resist oxidative cleavage).
- In Silico ADMET : Predict metabolic hotspots using Schrödinger’s QikProp (e.g., tPSA < 90 Ų for blood-brain barrier penetration) .
Advanced: What mechanistic insights exist for its catalytic synthesis?
- Pd-Catalyzed Cyclization : The reaction proceeds via nitro-to-amine reduction, followed by CO insertion to form the quinoline ring. Key intermediates include Pd–CO adducts detected via in situ IR .
- Kinetic Studies : Monitor reaction progress via GC-MS; rate-limiting step is CO insertion (k = 0.12 min⁻¹ at 80°C) .
Advanced: How to reconcile discrepancies in synthetic yields across batches?
- Reagent Purity : Ensure nitroarene starting materials are anhydrous (Karl Fischer titration < 0.1% H₂O).
- Catalyst Deactivation : Pre-treat Pd(OAc)₂ with triphenylphosphine (1:2 molar ratio) to stabilize active Pd(0) species .
- Scale-Up Adjustments : Increase stirring rate (>500 rpm) to mitigate mass transfer limitations in larger reactors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
